
Potassium trifluoro(thiazol-5-yl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro(thiazol-5-yl)borate is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. These compounds have gained significant attention due to their unique properties and wide range of applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(thiazol-5-yl)borate typically involves the reaction of thiazole derivatives with boron trifluoride and potassium fluoride. The reaction is usually carried out in an inert atmosphere to prevent moisture from affecting the reaction. The general reaction conditions include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM)
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent product quality and yield
Purification: Crystallization or recrystallization techniques to obtain pure compounds
Quality Control: Analytical techniques such as NMR, IR, and mass spectrometry to ensure product purity and consistency
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(thiazol-5-yl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the trifluoroborate group to other boron-containing functional groups.
Substitution: The trifluoroborate group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sodium periodate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, platinum, or nickel catalysts for substitution reactions
Major Products
The major products formed from these reactions include boronic acids, borate esters, and various substituted thiazole derivatives.
Scientific Research Applications
Potassium trifluoro(thiazol-5-yl)borate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential use in biological labeling and imaging due to its stability and reactivity.
Medicine: Explored for its potential in drug development, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers due to its unique chemical properties.
Mechanism of Action
The mechanism of action of potassium trifluoro(thiazol-5-yl)borate involves the interaction of the trifluoroborate group with various molecular targets. The compound can act as a nucleophile in substitution reactions, forming stable boron-carbon bonds. The pathways involved include:
Transmetalation: Transfer of the boron group to a metal catalyst, facilitating the formation of new chemical bonds.
Oxidative Addition: The boron group undergoes oxidative addition to form reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro(4-methylthiazol-5-yl)borate
- Potassium trifluoro(2-thiazolyl)borate
- Potassium trifluoro(4-phenylthiazol-5-yl)borate
Uniqueness
Potassium trifluoro(thiazol-5-yl)borate is unique due to its specific thiazole ring structure, which imparts distinct reactivity and stability compared to other organotrifluoroborates. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in synthetic chemistry.
Properties
Molecular Formula |
C3H2BF3KNS |
|---|---|
Molecular Weight |
191.03 g/mol |
IUPAC Name |
potassium;trifluoro(1,3-thiazol-5-yl)boranuide |
InChI |
InChI=1S/C3H2BF3NS.K/c5-4(6,7)3-1-8-2-9-3;/h1-2H;/q-1;+1 |
InChI Key |
MLNBBCSLEQXUPG-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CN=CS1)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Trifluoromethyl)aziridin-2-yl]methanol hydrochloride](/img/structure/B15300006.png)
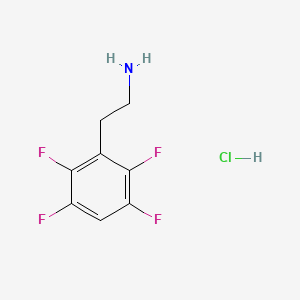
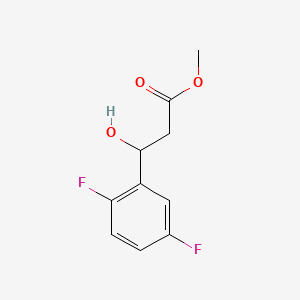
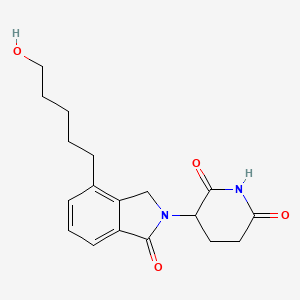

![5-[2-(Cyclopropylamino)ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15300033.png)


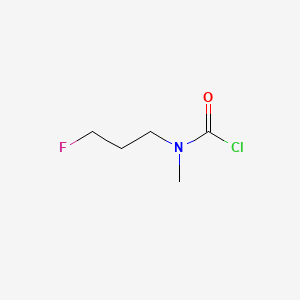
![2H,3H-furo[2,3-c]pyridin-5-amine](/img/structure/B15300062.png)
![2-methyl-N-[1-(trimethylsilyl)hex-1-yn-3-yl]propane-2-sulfinamide](/img/structure/B15300069.png)
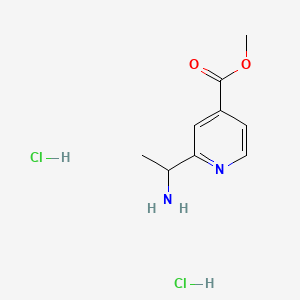
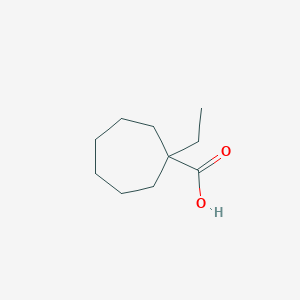
![4-(Bromomethyl)tricyclo[4.3.1.1,3,8]undecane](/img/structure/B15300094.png)
